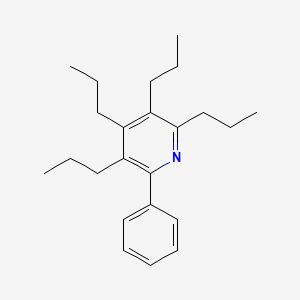

2-Phenyl-3,4,5,6-tetrapropylpyridine

Description

2-Phenyl-3,4,5,6-tetrapropylpyridine is a substituted pyridine derivative characterized by a phenyl group at the 2-position and four propyl substituents at the 3, 4, 5, and 6 positions of the pyridine ring. Such features make it a candidate for applications in coordination chemistry, catalysis, or material science.

Properties

CAS No. |

440365-49-1 |

|---|---|

Molecular Formula |

C23H33N |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

2-phenyl-3,4,5,6-tetrapropylpyridine |

InChI |

InChI=1S/C23H33N/c1-5-12-19-20(13-6-2)22(15-8-4)24-23(21(19)14-7-3)18-16-10-9-11-17-18/h9-11,16-17H,5-8,12-15H2,1-4H3 |

InChI Key |

HMACXBPOKIHUCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=NC(=C1CCC)C2=CC=CC=C2)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,4,5,6-tetrapropylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4,5,6-tetrapropylpyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

2-Phenyl-3,4,5,6-tetrapropylpyridine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4,5,6-tetrapropylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most relevant structurally analogous compound in the provided evidence is 2,2':6',2''-Terpyridine (CAS 1148-79-4), a tridentate ligand with three pyridine rings interconnected at the 2-positions. Below is a comparative analysis based on substituent effects and molecular properties:

The tetrapropylpyridine derivative exhibits significantly higher steric hindrance compared to 2,2':6',2''-Terpyridine, which may limit its utility in forming metal complexes. In contrast, the planar terpyridine structure facilitates strong metal coordination, making it a staple in supramolecular chemistry .

Electronic and Reactivity Differences

- This contrasts with terpyridine, where the conjugation across three aromatic rings enhances electron delocalization and stabilizes metal-ligand charge transfer .

- Reactivity : The phenyl group in the tetrapropylpyridine may participate in π-π interactions, whereas terpyridine’s nitrogen lone pairs enable redox-active behavior in catalytic systems.

Research Findings and Limitations

Gaps in Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:

- Synthetic Challenges : The tetrapropylpyridine’s synthesis would likely involve multi-step alkylation and aryl coupling, contrasting with terpyridine’s well-established metal-catalyzed coupling routes .

- Application Potential: Terpyridine is widely used in solar cells and sensors, whereas the tetrapropylpyridine’s bulkiness may favor niche applications like hydrophobic coatings or asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.